molecular formula C5H9D3O B1164979 2-Methyl-d3-butanol

2-Methyl-d3-butanol

Cat. No.: B1164979
M. Wt: 91.17
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-d3-butanol is a deuterated analog of 2-methylbutanol, where three hydrogen atoms (denoted by the "d3" suffix) are replaced with deuterium isotopes. This compound is primarily utilized in spectroscopic studies, such as nuclear magnetic resonance (NMR) or mass spectrometry, due to the isotopic labeling, which reduces signal overlap and enhances analytical precision .

Properties

Molecular Formula

C5H9D3O

Molecular Weight

91.17

Purity

95% min.

Synonyms

2-Methyl-d3-butanol

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Deuterated Analogs

The following table compares 2-methyl-d3-butanol with key structural isomers and related deuterated alcohols:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not explicitly listed C₅H₁₁D₃O ~92.16 (exact depends on deuteration) Deuterated standard for NMR studies
3-Methyl-2-butanol 598-75-4 C₅H₁₂O 88.15 Solvent, intermediate in pharmaceuticals; distinct NMR δ 1.02 (9H, s)
3,3-Dimethyl-2-butanol 464-07-3 C₆H₁₄O 102.17 Tertiary alcohol; used in agrochemicals and as a chiral building block
2-Methylbutane-d12 13351-96-7 C₅D₁₂ 84.22 Deuterated alkane; inert solvent in kinetic studies
3,3-Di(methyl-d3)-2-butan-d7-ol-d 464-07-3-D14 C₆D₁₄O 114.23 Highly deuterated alcohol; specialized isotopic tracer

Key Differences in Physical and Chemical Properties

Isotopic Effects: Deuterated compounds like this compound exhibit higher molecular weights and reduced vibrational frequencies compared to non-deuterated analogs. This results in slightly elevated boiling points and altered NMR chemical shifts (e.g., deuterium splitting in ^1H-NMR) . In contrast, 3-methyl-2-butanol (non-deuterated) shows a singlet at δ 1.02 ppm for its tert-butyl group in ^1H-NMR, a feature absent in deuterated versions due to isotopic substitution .

Reactivity: Deuterated alcohols generally have slower reaction kinetics in acid-catalyzed processes (e.g., esterification) due to the kinetic isotope effect. For example, this compound may exhibit reduced reactivity compared to 3-methyl-2-butanol in SN2 reactions . 3,3-Dimethyl-2-butanol, a tertiary alcohol, demonstrates lower nucleophilicity compared to primary or secondary alcohols like 3-methyl-2-butanol .

Applications: this compound: Primarily used as an internal standard in quantitative NMR or metabolic tracing studies due to its isotopic purity (>98 atom% D) . 3-Methyl-2-butanol: Industrial solvent and precursor for fragrances; CAS 598-75-4 is listed in EPA databases under "2-Butanol, 3-methyl-" . 3,3-Dimethyl-2-butanol: Known as pinacolyl alcohol, it is a precursor for nerve agents (e.g., soman) but also serves as a chiral auxiliary in asymmetric synthesis .

Research Findings and Data Gaps

  • Spectroscopic Studies: Deuterated alcohols like this compound are critical in distinguishing overlapping proton signals in complex mixtures. For instance, in a reaction with dioxane and hydrochloric acid, deuterated analogs simplify ^1H-NMR interpretation by eliminating specific proton environments .
  • Toxicity and Handling : While 2-methylbutane-d12 is classified as hazardous (flammable, irritant), similar precautions apply to deuterated alcohols, though their toxicity profiles remain understudied .
  • Synthesis Challenges: The preparation of this compound requires precise deuteration techniques, such as catalytic exchange or labeled precursor synthesis, which are cost-intensive compared to non-deuterated analogs .

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